![molecular formula C17H20N2O3S B2720051 N,N-dimethyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide CAS No. 331430-35-4](/img/structure/B2720051.png)
N,N-dimethyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide
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Description
N,N-dimethyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide, also known as DMSB, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future applications.
Scientific Research Applications
Antimicrobial Activity
One significant application of derivatives similar to N,N-dimethyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide is in the development of antimicrobial agents. The synthesis of novel compounds carrying the biologically active sulfonamide moiety has demonstrated interesting antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. These compounds exhibit higher activity compared to reference drugs, highlighting their potential in antimicrobial therapy (Ghorab et al., 2017).
Material Science
In material science, aromatic polyamides, polyimides, and polyureas containing 1,3,5-triazine rings have been synthesized using components with structural similarities to N,N-dimethyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide. These polymers exhibit high thermal stability and solubility in nonpolar solvents, making them suitable for various applications, including coatings and electronic materials (Lin et al., 1990).
Corrosion Inhibition
The study of sulfonohydrazide derivatives as corrosion inhibitors for carbon steel in acidic media has shown that these compounds, which share functional groups with N,N-dimethyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide, effectively prevent corrosion. Their inhibition efficiency improves with concentration, suggesting their use in industrial applications to protect metal surfaces (Ichchou et al., 2019).
Photovoltaic Performance
The compound's derivatives have been utilized to fine-tune the morphology of bulk heterojunction solar cells, leading to improved photovoltaic performance. Incremental increases in similar solvents within the solar cell solution have shown to enhance power conversion efficiency, demonstrating the potential for these compounds in solar energy applications (Chu et al., 2011).
Environmental Science
In environmental science, derivatives of N,N-dimethyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide have been studied for their degradation in alkaline soil, addressing the issue of long persistence in the environment. The introduction of electron-donating groups has significantly accelerated their degradation rate, suggesting a method to reduce their environmental impact (Zhou et al., 2017).
properties
IUPAC Name |
N,N-dimethyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-13-5-11-16(12-6-13)23(21,22)19(4)15-9-7-14(8-10-15)17(20)18(2)3/h5-12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOWJOWHBDUSLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,4-dimethylphenylsulfonamido)-N,N-dimethylbenzamide |
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